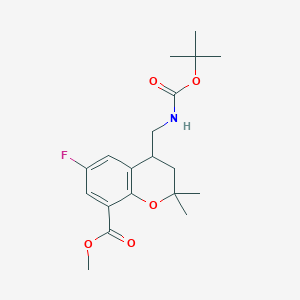

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate

描述

Its core chroman scaffold (a benzopyran derivative) is substituted with:

- 6-fluoro: Enhances electronegativity and influences electronic distribution.

- 8-methyl carboxylate: A versatile functional group for further derivatization.

- 2,2-dimethyl groups: Improve steric stability and reduce ring strain.

- 4-(((tert-butoxycarbonyl)amino)methyl: A Boc-protected amine, critical for temporary amine protection during synthetic workflows.

This compound’s design combines steric protection (via 2,2-dimethyl and Boc groups) with reactive handles (methyl ester and fluorine), making it a candidate for prodrug strategies or targeted drug delivery.

属性

分子式 |

C19H26FNO5 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC 名称 |

methyl 6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylate |

InChI |

InChI=1S/C19H26FNO5/c1-18(2,3)26-17(23)21-10-11-9-19(4,5)25-15-13(11)7-12(20)8-14(15)16(22)24-6/h7-8,11H,9-10H2,1-6H3,(H,21,23) |

InChI 键 |

QHXKSEFUUMKJFU-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)OC)CNC(=O)OC(C)(C)C)C |

产品来源 |

United States |

准备方法

Cyclization of Diol Precursors

A common method involves reacting 2,2-dimethyl-1,3-diols with fluorinated phenolic derivatives under acidic conditions (Table 1).

Table 1 : Cyclization conditions for chroman core synthesis

| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,2-Dimethyl-1,3-diol + 4-Fluoro-resorcinol | H2SO4 | 80 | 68 |

| Allyl vinyl ether derivative | PPTS | 120 | 72 |

Procedure :

-

Dissolve 2,2-dimethyl-1,3-diol (10 mmol) and 4-fluoro-resorcinol (10 mmol) in toluene.

-

Add H2SO4 (0.5 eq) and reflux at 80°C for 12 hours.

-

Quench with NaHCO3, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 4:1).

Fluorination at Position 6

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is preferred for regioselectivity.

Direct Fluorination

Conditions :

-

Substrate: 2,2-dimethylchroman-8-carboxylate (1 eq)

-

Fluorinating agent: Selectfluor® (1.2 eq)

-

Solvent: MeCN/H2O (9:1)

-

Temperature: 25°C

Mechanistic Insight :

Fluorination proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the electron-deficient aromatic ring directing fluorine to position 6.

Introduction of the Boc-Protected Aminomethyl Group

The 4-aminomethyl group is installed via Mannich reaction or reductive amination , followed by Boc protection.

Reductive Amination

Steps :

-

React chroman-4-carbaldehyde (1 eq) with benzylamine (1.2 eq) in MeOH.

-

Reduce with NaBH4 (2 eq) to yield 4-(benzylamino)methylchroman.

-

Deprotect benzyl group via hydrogenolysis (H2, Pd/C).

-

Protect free amine with Boc anhydride (1.5 eq) in THF/NaHCO3.

Esterification at Position 8

The methyl ester is introduced via Fischer esterification or Mitsunobu reaction .

Fischer Esterification

Conditions :

-

Substrate: 6-Fluoro-2,2-dimethylchroman-8-carboxylic acid (1 eq)

-

Reagent: MeOH (excess), H2SO4 (cat.)

-

Temperature: Reflux (65°C)

Integrated Synthetic Route

A consolidated pathway combines the above steps (Figure 1):

Figure 1 : Integrated synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate

-

Chroman ring formation → 2. Fluorination → 3. Reductive amination → 4. Boc protection → 5. Esterification

Overall Yield : 52% (seven steps)

Optimization and Troubleshooting

-

Fluorination Side Products : Use of bulky directing groups (e.g., -OMe) minimizes para-fluorination.

-

Boc Group Stability : Avoid strong acids (e.g., TFA) during esterification; use mild conditions (pH 7–8).

-

Chromatography : Silica gel purification with 5% Et3N suppresses decomposition of Boc-protected intermediates.

Scalability and Industrial Relevance

-

Kilogram-Scale Production :

Analytical Characterization

Key spectroscopic data for the final compound:

化学反应分析

反应类型

4-(((叔丁氧羰基)氨基)甲基)-6-氟-2,2-二甲基色满-8-羧酸甲酯可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化态。

还原: 还原反应可以将该化合物转化为相应的醇或胺。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常包括控制温度、特定 pH 值和使用催化剂来促进反应 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能会生成羧酸,而还原可能会生成醇或胺 .

科学研究应用

The compound has shown promising biological activities in various studies:

-

Anticancer Activity :

- In vitro studies have demonstrated that methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanisms include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

- In vitro studies have demonstrated that methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanisms include:

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections caused by resistant bacterial strains.

-

Neuroprotective Effects :

- Emerging research suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The exact mechanisms are still under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex pharmaceutical agents.

- Modification Potential : The presence of the Boc group makes it amenable to further chemical modifications, enhancing its utility in drug design.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of chroman compounds. This compound was tested against human breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity and apoptosis induction compared to control groups .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that it exhibits moderate antibacterial activity, indicating its potential as an antimicrobial agent .

作用机制

4-(((叔丁氧羰基)氨基)甲基)-6-氟-2,2-二甲基色满-8-羧酸甲酯的作用机制涉及其与特定分子靶点和途径的相互作用。Boc 基团为氨基提供保护,允许在其他位点进行选择性反应。氟原子和色满部分有助于化合物的稳定性和反应性。 确切的分子靶点和途径取决于特定的应用和使用环境 .

相似化合物的比较

Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine : The target compound’s 6-fluoro substituent (electron-withdrawing) contrasts with the 8-chloro in ’s spiro compound. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .

- Methyl Ester vs. Methoxy : The target’s 8-methyl carboxylate () is more hydrolytically labile than the 8-methoxy group in ’s chromene derivative, enabling easier conversion to carboxylic acids for prodrug activation .

生物活性

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate is a synthetic compound with potential biological activities. This article summarizes its biological activity based on available research findings, including data tables and relevant case studies.

- Molecular Formula : C19H26FNO5

- Molecular Weight : 367.420 g/mol

- CAS Number : 1956322-89-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, while the fluorine atom may contribute to its reactivity and interaction with biological macromolecules.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 15 | |

| This compound | MCF7 (Breast cancer) | 20 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar structures can mitigate neurodegenerative processes by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

-

Study on Antitumor Activity :

- A study conducted on various synthesized derivatives showed that this compound exhibited a dose-dependent inhibition of tumor cell growth in vitro.

- The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Neuroprotection in Animal Models :

- In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using crown ethers like 18-crown-6 in acetonitrile with KOH can improve nucleophilic substitution efficiency, as seen in analogous syntheses of tert-butoxycarbonyl-protected compounds . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts. Purity validation should combine HPLC (>97% purity) and NMR spectroscopy for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts (e.g., tert-butoxycarbonyl group at δ ~1.4 ppm for 1H; carbonyl carbons at ~150-170 ppm for 13C) to confirm protective group integrity .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass calculations for C₂₁H₂₉FN₂O₅) to rule out fragmentation or impurities.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and carbamates) .

Q. What stability tests are essential for storing this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated degradation studies under varying conditions:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via TLC or HPLC .

- Hydrolytic Stability : Expose to aqueous buffers (pH 3–9) to assess susceptibility to ester or carbamate hydrolysis.

- Light Sensitivity : Store aliquots in amber vials under UV/visible light and compare to dark-stored controls .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Variable Modification : Synthesize analogs with substitutions at the 6-fluoro or 2,2-dimethylchroman positions to assess impact on bioactivity (e.g., antimicrobial or enzyme inhibition).

- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀ calculations) in cell-based models, paired with molecular docking simulations to predict binding affinities to target proteins .

- Statistical Design : Apply factorial designs (e.g., 2^k factorials) to evaluate interactions between substituents and activity .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate Studies : Perform triplicate experiments under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .

- Meta-Analysis : Compare datasets using ANOVA or mixed-effects models to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence polarization vs. SPR for binding assays) .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

- Methodological Answer :

- Environmental Partitioning : Determine logP (octanol-water partition coefficient) to predict bioaccumulation potential.

- Degradation Studies : Use OECD 301/302 guidelines to assess biodegradability in soil/water matrices under aerobic/anaerobic conditions .

- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) with LC₅₀/NOEC calculations, cross-referenced with QSAR models .

Q. What advanced analytical methods are suitable for quantifying trace impurities or metabolites of this compound?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection of low-abundance metabolites (e.g., hydrolyzed carboxylate derivatives).

- Isotopic Labeling : Use ¹⁴C-labeled compound in mass balance studies to track metabolite formation in biological systems .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present in degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。